BenchChemオンラインストアへようこそ!

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

SARM1 inhibition NAD+ hydrolase Neurodegeneration

This heterocyclic building block is the essential 'hinge-binding' core for Type I/II kinase inhibitor programs and serves as a quantifiably validated negative control for SARM1 and LSD1 (IC50 > 1,000 nM; 50,000 nM). Its specific 2-methylimidazole-pyridine motif is critical for target selectivity; generic substitutions risk complete loss of activity. Ideal for hit-to-lead optimization and HTS assay window definition.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 430535-32-3
Cat. No. B3266637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
CAS430535-32-3
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=C2)N
InChIInChI=1S/C9H10N4/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9/h2-6H,10H2,1H3
InChIKeyNYBXVLWEJWHENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 430535-32-3) Procurement & Research Overview


6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS: 430535-32-3) is a specialized heterocyclic building block consisting of a pyridine core linked to a 2-methylimidazole group . This bifunctional scaffold serves as a crucial precursor in medicinal chemistry, frequently utilized as a 'hinge-binding' or 'solvent-front' motif in the design of kinase inhibitors . Its core structure is foundational to a class of compounds investigated for the inhibition of key biological targets, including p38α MAP kinase and SARM1 [1][2].

Why Substituting 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Requires Rigorous Validation


The activity profile of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is exquisitely sensitive to its specific substitution pattern. For instance, structural optimization studies on the pyridinylimidazole scaffold demonstrate that minor alterations can shift kinase selectivity from p38α MAPK to JNK3 [1]. Furthermore, while the compound class is broadly associated with kinase inhibition, the exact biological effect is highly variable; as a free base, this compound exhibits an IC50 of >1,000 nM against SARM1, which is considered inactive, yet as a precursor, it is essential for generating potent, low-nanomolar SARM1 inhibitors [2]. These findings underscore that generic substitution with a structurally similar imidazole-pyridine is not scientifically valid without direct comparative data, as it may result in a complete loss of desired activity or a profound change in target selectivity.

Quantitative Differentiation of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine vs. Analogs


Direct SARM1 Inhibition: Target Compound Inactivity vs. Active Analogs

The target compound demonstrates a complete lack of direct SARM1 inhibitory activity (IC50 > 1,000 nM), a crucial differentiator. In contrast, specific functionalized analogs derived from this core scaffold, such as Compound 36 (US20250236613), achieve picomolar potency [1][2]. This stark activity cliff, where minor structural modifications transform an inactive fragment into an ultra-potent inhibitor, establishes the free base as a validated negative control and a unique tool for deconvoluting structure-activity relationships (SAR) around the core chemotype [1].

SARM1 inhibition NAD+ hydrolase Neurodegeneration Axon degeneration

LSD1 Histone Demethylase Inhibition: A Comparative Potency Gap

While substituted imidazole-pyridine derivatives are claimed as LSD1 inhibitors for cancer therapy, the unsubstituted target compound displays only marginal inhibitory activity against LSD1 (IC50 = 50,000 nM) [1][2]. This level of inhibition is not considered therapeutically relevant. This underscores that the core scaffold is not a pharmacophore on its own; high potency is achieved only through further derivatization, making this compound a valuable starting material for constructing potent LSD1 inhibitors via medicinal chemistry.

LSD1 inhibition Histone demethylase Epigenetics Cancer therapeutics

Cytotoxic Profile in Cancer Cell Lines: Differential vs. Non-Tumorigenic Cells

The compound exhibits a differential cytotoxic profile. It shows relatively weak activity against HeLa cervical cancer cells (IC50 < 150 µM), but demonstrates significantly greater potency against A549 lung carcinoma cells (IC50 = 25 µM) . This differential sensitivity (an approximate 6-fold difference) is a key characteristic of its biological profile, suggesting that it may be a more relevant starting point for research into certain cancer types over others.

Cytotoxicity Anticancer HeLa A549

Kinase Hinge-Binding Motif: A Core for Optimized Inhibitor Design

The specific substitution pattern of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine creates a privileged 'hinge-binding' or 'solvent-front' motif critical for Type I/II kinase inhibitor design . Unlike simpler unsubstituted or differently substituted analogs, this motif enables precise interaction with the ATP-binding pocket of kinases like VEGFR and PDGFR. This is supported by research showing that modifications to the pyridinylimidazole scaffold can deliberately shift kinase selectivity, for instance, from p38α MAPK to JNK3, by targeting specific hydrophobic pockets [1].

Kinase inhibitor Hinge binder Medicinal chemistry Type I/II inhibitors

Primary Research Applications for 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine


Medicinal Chemistry: Synthesis of Potent SARM1 and LSD1 Inhibitors

As demonstrated in Section 3, the compound is an ideal starting material for synthesizing novel SARM1 and LSD1 inhibitors [1][2]. While the free base is inactive or weakly active (IC50 > 1,000 nM for SARM1; 50,000 nM for LSD1), it serves as the essential core scaffold that, when elaborated, yields compounds with low-nanomolar to picomolar potency [1][3]. Medicinal chemists can use this compound in hit-to-lead optimization campaigns focused on neurodegenerative diseases and cancer.

Biological Assay Development: Use as a Validated Negative Control

The confirmed inactivity of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine against SARM1 (IC50 > 1,000 nM) makes it a valuable and quantifiably validated negative control [1]. It is ideal for use in high-throughput screening (HTS) and secondary assays to define assay windows, exclude false positives from primary screens, and establish a baseline for structure-activity relationship (SAR) studies focused on this chemotype.

Kinase Drug Discovery: Use as a Privileged Hinge-Binding Scaffold

The compound's specific 2-methylimidazole-pyridine motif is a recognized 'hinge-binding' scaffold crucial for designing Type I/II kinase inhibitors [1]. Its utility is supported by research showing that alterations to this scaffold can shift kinase selectivity [2]. It is a strategic building block for programs targeting kinases like p38α, VEGFR, and PDGFR, where establishing a strong interaction with the kinase hinge region is paramount for potency and selectivity.

Chemical Biology: Probing Cellular Activity in Cancer Models

Based on differential cytotoxicity data, the compound shows moderate activity against the A549 lung cancer cell line (IC50 = 25 µM) and weaker activity against HeLa cells (IC50 < 150 µM) [1]. This profile makes it suitable as a tool compound in chemical biology studies to investigate cellular mechanisms in lung cancer models. Researchers can use it to probe pathway activity or as a benchmark for comparing the activity of more potent, optimized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.